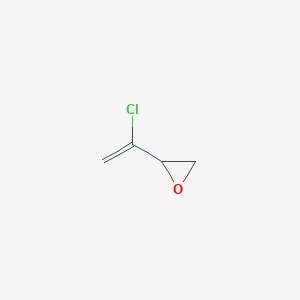

(1-Chloroethenyl)oxirane

Descripción general

Descripción

(1-Chloroethenyl)oxirane, also known as 1-chloro-2,3-epoxypropene, is an organic compound that belongs to the class of epoxides. It is a metabolite of chloroprene, a chemical used in the production of polychloroprene, a type of synthetic rubber. This compound is of significant interest due to its potential genotoxic and carcinogenic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (1-Chloroethenyl)oxirane can be synthesized through the dehydrochlorination of (1,2-dichloroethyl)oxirane. This process involves the use of a solution of the sodium salt of an alcohol with at least five carbon atoms . The reaction conditions typically include:

Reactants: (1,2-dichloroethyl)oxirane and sodium salt of an alcohol.

Solvent: The alcohol itself.

Temperature: Controlled to optimize the reaction yield.

Separation: The product is separated from the reaction mixture through distillation or other purification methods.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced separation techniques .

Análisis De Reacciones Químicas

Formation and Clearance

-

Formation : CEO is produced through the oxidation of chloroprene, with CYP2E1 being a primary enzyme involved in this process . The oxidation of chloroprene yields both 1-CEO and 2-CEO isomers . The proportion of each isomer formed is represented by α (for 1-CEO) and (1-α) (for 2-CEO) .

-

Clearance : CEO is cleared through pathways like epoxide hydrolase (EH)-mediated reactions and glutathione S-transferase (GST)-mediated reactions . The rate of detoxification via epoxide hydrolase differs across species .

Chemical Reactivity and DNA Cross-linking

CEO is a reactive electrophile that can covalently bind to physiological nucleophiles, including nucleic acids and glutathione .

-

DNA Cross-linking: CEO can induce DNA interstrand cross-links, particularly at deoxyguanosine residues within 5′-GC and 5′-GGC sites . The rate of cross-linking is pH-dependent, with a higher rate at lower pH (pH 5.0 > pH 6.0 > pH 7.0) .

-

Mechanism: The cross-linking process is believed to occur in two steps: initial formation of monoadducts followed by closure to create cross-links . Acid catalysis supports a mechanism where the initial reaction occurs at the epoxide, with nucleophilic attack on the protonated epoxide by N7 of a deoxyguanosine residue .

-

Comparison to other cross-linking agents: Studies comparing CEO to other cross-linkers like diepoxybutane (DEB) and epichlorohydrin (ECH) have shown the following trend in cross-linking efficiency: DEB > CEO ≥ ECH . Cytotoxicity also correlates with cross-linking efficiency .

Reactions with Glutathione

Similar to other halogen-substituted alkenes, the oxiranes formed are often unstable and can rearrange to produce reactive haloacetylhalides . These metabolites react with and deplete glutathione (GSH) levels .

Enantiomeric Selectivity

CEO exists as a pair of enantiomers due to the asymmetric carbon in the oxirane ring . Studies suggest enantiomeric selectivity in glutathione S-transferase mediated degradation of the epoxide .

Stability

Aplicaciones Científicas De Investigación

DNA Cross-Linking Potential

Research has demonstrated that (1-chloroethenyl)oxirane exhibits DNA cross-linking activity, which is critical for understanding its mutagenic potential. A study indicated that this compound can form interstrand cross-links at specific deoxyguanosine sites within DNA duplexes. The efficiency of cross-linking was found to be pH-dependent, with higher rates at lower pH levels. This property is significant as it correlates with cytotoxicity and suggests a mechanism for the genotoxic effects associated with chloroprene exposure .

Genotoxicity and Mutagenicity

This compound has been identified as a mutagenic agent in Salmonella typhimurium, indicating its potential to cause genetic mutations. However, it was not found to be clastogenic at noncytotoxic concentrations, which highlights the complexity of its interactions with biological systems . Studies have also shown that the detoxification of this epoxide is more efficient in human and hamster microsomes compared to those from rats or mice, suggesting species-specific metabolic pathways that could influence toxicity outcomes .

Biotransformation

The metabolism of chloroprene leads to the formation of this compound through cytochrome P450-mediated oxidation. This epoxide can further undergo hydrolysis or conjugation with glutathione, which are critical steps in detoxification processes . Understanding these metabolic pathways is essential for assessing the risks associated with chloroprene exposure and the role of this compound in potential carcinogenic mechanisms.

Pharmacokinetic Modeling

Pharmacokinetic models have been developed to understand the kinetics of this compound in biological systems. These models indicate that while the half-life of this compound is short, it remains significant enough to contribute to systemic toxicity following exposure to chloroprene . Such models are crucial for predicting human health risks based on animal data.

Polymer Production

Chloroprene is primarily used as a monomer in the production of polychloroprene, a synthetic rubber known for its durability and chemical resistance. The properties of this compound as a reactive intermediate can be leveraged in polymer chemistry to enhance the performance characteristics of elastomers used in automotive parts, adhesives, and construction materials .

Material Science

The reactivity of this compound allows it to participate in various chemical reactions that can modify polymer structures or create new materials with desirable properties. Its ability to form covalent bonds with biological macromolecules such as proteins and nucleic acids opens avenues for developing biomaterials or studying material interactions at the molecular level .

Case Studies

Mecanismo De Acción

The mechanism of action of (1-Chloroethenyl)oxirane involves its interaction with biological molecules, particularly DNA. It forms DNA adducts through covalent bonding, leading to cross-linking and potential mutations. This genotoxic effect is a key factor in its carcinogenic potential. The compound also induces apoptosis in cells, which is mediated through the activation of caspases and other apoptotic pathways .

Comparación Con Compuestos Similares

Diepoxybutane: Another epoxide with similar genotoxic properties.

Epichlorohydrin: Structurally similar and also forms DNA adducts.

2-Chloro-2-ethenyl oxirane: Another metabolite of chloroprene with similar reactivity

Uniqueness: (1-Chloroethenyl)oxirane is unique due to its specific formation from chloroprene and its distinct reactivity profile. Its ability to form stable DNA adducts and induce apoptosis makes it a valuable compound for studying the mechanisms of genotoxicity and carcinogenesis .

Actividad Biológica

(1-Chloroethenyl)oxirane, also known as CEO, is a metabolite of chloroprene, a compound widely used in the production of synthetic rubber. This article reviews the biological activity of this compound, focusing on its metabolic pathways, genotoxicity, and potential health effects based on diverse research findings.

Metabolic Pathways

The metabolism of chloroprene leads to the formation of this compound primarily through cytochrome P450-dependent monooxygenases. This process involves the epoxidation of one of the double bonds in chloroprene, resulting in the production of CEO. The metabolic pathway is illustrated in Table 1 below:

| Metabolite | Formation Pathway | Biological Significance |

|---|---|---|

| Chloroprene | Initial compound | Precursor to CEO |

| This compound | Cytochrome P450 metabolism | Forms adducts with DNA and proteins |

| Glutathione conjugates | Phase II metabolism | Detoxification pathway |

Genotoxicity and DNA Interaction

Research indicates that this compound is mutagenic and can form adducts with nucleic acids. A study showed that CEO exhibits interstrand cross-linking activity with DNA, particularly at specific sites such as deoxyguanosine residues. The cross-linking efficiency was found to be pH-dependent, with higher efficiencies at lower pH levels. The comparative cross-linking efficiency of CEO against other known cross-linkers is summarized in Table 2.

| Compound | Cross-Linking Efficiency | Remarks |

|---|---|---|

| Diepoxybutane (DEB) | Highest | Strong interstrand cross-linker |

| This compound | Moderate | Mutagenic in Ames test |

| Epichlorohydrin (ECH) | Lower than CEO | Similar mechanism but less efficient |

Toxicological Studies

In vivo studies have demonstrated that exposure to this compound can lead to significant cytotoxic effects. For example, inhalation studies in rats showed adverse histopathological changes in nasal turbinate epithelium and other organs at higher concentrations. Key findings from various studies are presented in Table 3.

| Study Type | Findings | Concentration Levels |

|---|---|---|

| Inhalation Study | Nasal irritation and epithelial damage | 25 ppm and 50 ppm caused significant effects |

| Occupational Exposure Study | Eye irritation and respiratory symptoms | Concentrations >151 mg/m³ led to throat irritation |

| Metabolic Study | Formation of mercapturic acids | Dose-dependent increase observed |

Case Studies

Several case studies highlight the health impacts associated with exposure to this compound:

- Occupational Exposure : Workers exposed to chloroprene reported symptoms including ocular irritation and respiratory distress when exposed to vapor concentrations exceeding recommended limits.

- Animal Models : In rat models, chronic exposure resulted in lung tumors, reinforcing the carcinogenic potential of chloroprene metabolites like CEO.

Propiedades

IUPAC Name |

2-(1-chloroethenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c1-3(5)4-2-6-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFJKQAEILBFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1CO1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282683 | |

| Record name | (1-chloroethenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3132-77-2 | |

| Record name | 2-(1-Chloroethenyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3132-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36615 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003132772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC36615 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-chloroethenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.